molecular formula C9H5Br2NO B2357331 5,6-Dibromo-1H-indole-3-carbaldehyde CAS No. 17900-95-7

5,6-Dibromo-1H-indole-3-carbaldehyde

Cat. No.: B2357331
CAS No.: 17900-95-7
M. Wt: 302.953
InChI Key: YQUFUBJNKCIXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-1H-indole-3-carbaldehyde: is a chemical compound with the molecular formula C9H5Br2NO . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two bromine atoms at the 5 and 6 positions of the indole ring and an aldehyde group at the 3 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-indole-3-carbaldehyde typically involves the bromination of indole derivatives. One common method includes the bromination of 1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dibromo-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific optical and electronic properties .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-3-carbaldehyde
  • 6-Bromo-1H-indole-3-carbaldehyde
  • 1H-indole-3-carbaldehyde

Comparison: 5,6-Dibromo-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated counterparts. The presence of the aldehyde group at the 3 position also provides a versatile functional site for further chemical transformations .

Properties

IUPAC Name

5,6-dibromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFUBJNKCIXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.